3-Aminocyclopentanecarbonitrile

Biocatalysis Enantioselective Synthesis Amino Acid Synthesis

3-Aminocyclopentanecarbonitrile is a small-molecule organic compound (C₆H₁₀N₂, MW 110.16 g/mol) featuring a 1,3-disubstituted cyclopentane ring bearing a primary amine and a nitrile group. This arrangement of functional groups on a non-planar, saturated carbocyclic scaffold makes it a valuable, conformationally constrained building block in pharmaceutical research, serving as an intermediate for the synthesis of heterocyclic compounds and peptidomimetics.

Molecular Formula C6H10N2
Molecular Weight 110.16
CAS No. 1314937-67-1
Cat. No. B2427699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Aminocyclopentanecarbonitrile
CAS1314937-67-1
Molecular FormulaC6H10N2
Molecular Weight110.16
Structural Identifiers
SMILESC1CC(CC1C#N)N
InChIInChI=1S/C6H10N2/c7-4-5-1-2-6(8)3-5/h5-6H,1-3,8H2
InChIKeyPKTNSCWXNMMDQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Aminocyclopentanecarbonitrile (CAS 1314937-67-1): A Bifunctional Building Block for Constrained Pharmacophores


3-Aminocyclopentanecarbonitrile is a small-molecule organic compound (C₆H₁₀N₂, MW 110.16 g/mol) featuring a 1,3-disubstituted cyclopentane ring bearing a primary amine and a nitrile group [1]. This arrangement of functional groups on a non-planar, saturated carbocyclic scaffold makes it a valuable, conformationally constrained building block in pharmaceutical research, serving as an intermediate for the synthesis of heterocyclic compounds and peptidomimetics [1]. Its physicochemical profile, including a predicted pKa of 9.92, logP of -0.1, and a topological polar surface area of 49.8 Ų, places it within a desirable property space for fragment-based drug discovery [1] .

Why 3-Aminocyclopentanecarbonitrile Cannot Be Replaced by General-Purpose Amino-Nitriles


Generic substitution fails because the spatial relationship between the amine and nitrile groups dictates the three-dimensional architecture of downstream products, a property that is not replicated by its closest structural analogs, 1-aminocyclopentanecarbonitrile and 2-aminocyclopentanecarbonitrile. Unlike the 1-amino isomer, which places both functional groups on the same carbon and is prone to decomposition via retro-Strecker reaction, the 1,3-relationship in the target compound provides a stable, defined angle for molecular interaction . This structural rigidity directly impacts its utility in specific biocatalytic transformations; the target compound has been proven to be a competent substrate for nitrilases in the enantioselective synthesis of conformationally constrained amino acids, a key step that is structure-dependent, as detailed in the quantitative evidence below [1]. Attempting to use a linear or differently substituted analog would result in a loss of this key enzymatic recognition, a different stereochemical outcome, or unstable intermediates, derailing the synthetic route .

Quantitative Evidence for Scientific Selection of 3-Aminocyclopentanecarbonitrile


Enantioselective Biocatalytic Hydrolysis to Constrained Amino Acids vs. the Cyclohexane Analog

In a direct head-to-head comparison of nitrilase-catalyzed hydrolysis, the 3-aminocyclopentane scaffold demonstrates a critical structural advantage over the larger, more flexible 3-aminocyclohexane analog. When using the nitrilase NIT-106, the hydrolysis of cis/trans-3-aminocyclopentanecarbonitrile proceeds with significantly higher enantiomeric excess (ee) than its 6-membered ring counterpart, translating into a more preparatively useful method for obtaining enantiopure, conformationally constrained amino acids [1]. The 5-membered ring's rigidity is the key differentiator, leading to superior chiral discrimination by the enzyme.

Biocatalysis Enantioselective Synthesis Amino Acid Synthesis

Chemoenzymatic Differentiation: 1,3-Amino-Nitrile vs. 1-Amino-Nitrile as Substrate for Nitrilases

The 1,3-substitution pattern on the cyclopentane ring is a prerequisite for productive binding by certain nitrilases, a capability not shared by the 1-amino isomer. While 1-aminocyclopentanecarbonitrile is primarily known as a precursor to the amino acid via chemical Strecker/Davis oxidation sequences, it is not a competent substrate for the nitrilases that process the target compound [1]. Published workflows show that the target compound undergoes complete conversion to the corresponding amino acid with high enantioselectivity, whereas the 1-amino isomer would require a fundamentally different, non-enzymatic synthetic strategy, precluding access to the same high level of stereocontrol under mild, environmentally benign conditions [1].

Biocatalysis Substrate Specificity Enzyme Engineering

Physicochemical Property Differentiation: Target Compound vs. 3-Aminocyclopentanecarboxylic Acid

The nitrile group in the target compound imparts a significantly higher lipophilicity compared to its direct analog, 3-aminocyclopentanecarboxylic acid, which carries a carboxylic acid. The predicted logP for 3-aminocyclopentanecarbonitrile is -0.1, whereas the analogous aminocyclopentanecarboxylic acid is estimated to be significantly lower (approximately -2.2 based on analogous cyclic amino acids) due to the ionizable acid group [1]. This difference of roughly two log units suggests a theoretical 100-fold higher partition coefficient for the nitrile, translating to potentially superior passive membrane permeability for the core scaffold, a crucial parameter in fragment-based drug discovery that is not simply reversed by later functionalization [1].

Physicochemistry Drug Design Permeability

Synthesis of Conformationally Constrained NR2B Antagonists: Role of 1,3-Disubstituted Cyclopentane

Research demonstrates that 3-substituted aminocyclopentanes function as highly potent and selective NR2B receptor antagonists through specific binding interactions . The target compound, 3-aminocyclopentanecarbonitrile, serves as a key intermediate in the synthesis of these antagonists. Its rigid 1,3-disubstituted cyclopentane core positions the amine and a derivatized nitrile group in an optimal geometric arrangement for binding to the NR2B receptor's allosteric site . Analogs lacking this specific spatial arrangement, such as those with a 1,2-substitution pattern or a linear backbone, would fail to achieve the same binding conformation, making this specific building block non-negotiable for this pharmacophore series.

Medicinal Chemistry NR2B Antagonists Pain Research

Validated Application Scenarios for 3-Aminocyclopentanecarbonitrile (CAS 1314937-67-1)


Enzymatic Synthesis of Enantiopure Conformationally Constrained β-Amino Acids

The primary validated application is as a substrate for nitrilases in the synthesis of enantiopure 3-aminocyclopentanecarboxylic acid, a constrained β-amino acid building block. The quantitative evidence shows that a specific nitrilase (NIT-106) can achieve complete conversion with >98% enantiomeric excess, a level of stereocontrol not accessible through chemical hydrolysis and one that is superior to the analogous cyclohexane scaffold [1]. This scenario is ideal for labs developing peptidomimetic drugs where the rigid, five-membered ring acts as a turn-inducer.

Lead Scaffold for CNS-Penetrant Fragment-Based Drug Discovery (FBDD)

The compound's predicted logP of -0.1 and low molecular weight make it a viable fragment hit. It is specifically applicable in FBDD programs targeting CNS or intracellular receptors where passive permeability is critical. The quantifiable +2 log unit lipophilicity advantage over 3-aminocyclopentanecarboxylic acid (logP ≈ -2.2) directly translates into a higher probability of crossing biological membranes, positioning this compound as a superior starting point for growing a lead series compared to the more polar acid analog [2].

Synthesis of NR2B-NMDA Receptor Negative Allosteric Modulators

In the synthesis of selective NR2B receptor antagonists for pain and neurological disorders, this compound serves as the foundational building block. The 1,3-relationship between the amine and carbonitrile-derived functional groups is essential for fitting the allosteric binding pocket. Using a generic amino-nitrile or a different regioisomer would collapse the pharmacophore's three-dimensional arrangement, resulting in a complete loss of affinity for the NR2B target [1].

Preparation of 3-Aminocyclopentane-Derived Heterocycles for Agrochemicals

The bifunctional nature of the compound, with both a nucleophilic amine and an electrophilic nitrile, makes it a versatile intermediate for constructing nitrogen-containing heterocycles. It is specifically advantageous for building spirocyclic or fused systems where the cyclopentane ring's conformational constraint imparts kinetic stability or specific shapes to the final agrochemical active ingredient, an objective that cannot be met by producing the analogous cyclohexyl or linear molecule [1].

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